Fisetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fisetin is a naturally occurring flavonol, a type of polyphenol, found in various fruits and vegetables such as strawberries, apples, grapes, onions, and cucumbers . It is known for its distinct yellow crystalline structure and has been extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fisetin can be synthesized through several chemical routes. One common method involves the treatment of ω-methoxyresacetophenone with veratric anhydride in the presence of potassium veratrate in ethanol at 180°C, followed by conversion to this compound using hydrogen iodide . Another approach involves the oxidation, hydrolysis, and demethylation of chalcone and flavanone counterparts .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as strawberries and mulberry leaves using methanol extraction followed by liquid-liquid extraction . Biotechnology and chemosynthesis tools are also employed to meet the demand for this compound in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Fisetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonols.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acetylation reactions.
Major Products
Oxidation: Quinones and other oxidation derivatives.
Reduction: Dihydroflavonols.
Substitution: Acetylated this compound derivatives.
Scientific Research Applications
Fisetin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of flavonoid chemistry and as a standard in analytical methods.
Biology: Studied for its role in cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects in cancer, neurodegenerative diseases, diabetes, and inflammation
Mechanism of Action
Fisetin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Reduces levels of hydroxyl radicals and superoxide anions, protecting cells from oxidative stress.
Anti-inflammatory Effects: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer Properties: Suppresses cell growth, induces apoptosis, and inhibits angiogenesis through pathways involving vascular endothelial growth factor (VEGF), mitogen-activated protein kinase (MAPK), and PI3K/Akt/mTOR.
Comparison with Similar Compounds
Fisetin is often compared with other flavonoids such as quercetin and luteolin:
Similar Compounds
- Quercetin
- Luteolin
- Kaempferol
- Myricetin
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer properties, making it a promising compound for various therapeutic applications.
Properties
CAS No. |
1135-24-7 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.